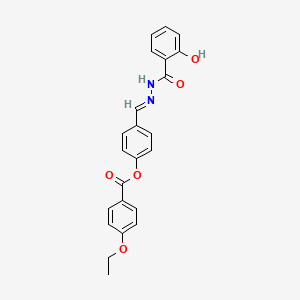![molecular formula C24H28ClN5OS B12015726 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide CAS No. 538337-29-0](/img/structure/B12015726.png)
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural elements, combining a triazole ring, an allyl group, and a phenylacetamide moiety. Its full chemical name might be a mouthful, but its structure holds promise for various applications.
Preparation Methods
Synthetic Routes::
Triazole Formation: The triazole ring is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In this case, the 4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl group is formed.
Sulfanyl Group Introduction: The sulfanyl (thiol) group can be introduced using appropriate reagents.
Phenylacetamide Formation: The N-isopropyl-N-phenylacetamide portion is synthesized through amide formation between isopropylamine and phenylacetic acid.
Industrial Production:: Industrial-scale synthesis involves optimizing these steps for yield, purity, and efficiency.
Chemical Reactions Analysis
Reactions::
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the triazole ring or the chloro substituent may occur.
Substitution: The chlorine atom can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
NBS (N-bromosuccinimide): Used for allylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Acid/Base: For amide hydrolysis.
- Allylic oxidation: Allylic alcohol or aldehyde.
- Triazole reduction: Reduced triazole.
- Chlorine substitution: Various derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Antifungal Properties: Triazole-containing compounds often exhibit antifungal activity.
Biological Studies: Used as a probe in biological studies due to its specific interactions with molecular targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting biological pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s combination of triazole, allyl, and phenylacetamide moieties sets it apart. Researchers may compare it with other triazole-based compounds to explore its uniqueness.
Properties
CAS No. |
538337-29-0 |
|---|---|
Molecular Formula |
C24H28ClN5OS |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H28ClN5OS/c1-5-14-29-22(15-26-21-13-9-12-20(25)18(21)4)27-28-24(29)32-16-23(31)30(17(2)3)19-10-7-6-8-11-19/h5-13,17,26H,1,14-16H2,2-4H3 |
InChI Key |
IWJYKNJBRBACET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)

![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)
![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)
